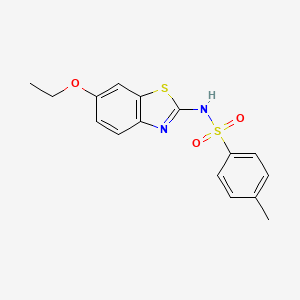

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a 4-methylbenzenesulfonamide moiety at the 2-position.

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-3-21-12-6-9-14-15(10-12)22-16(17-14)18-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGOZXKEYZZVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The ethoxy group is introduced through an alkylation reaction, and the sulfonamide group is added via sulfonylation using a sulfonyl chloride reagent .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its role in medicinal chemistry, especially as a multi-target directed ligand (MTDL). MTDLs are designed to interact with multiple biological targets, which can be beneficial in treating complex diseases such as neurodegenerative disorders and cancers. Research has shown that derivatives of benzothiazole exhibit significant biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Enzyme Inhibition Studies

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide has been evaluated for its inhibitory effects on various enzymes:

- Monoamine Oxidase (MAO) : This enzyme is crucial in the metabolism of neurotransmitters. Compounds similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide have shown promising results in inhibiting MAO activity, which can be beneficial in treating depression and other mood disorders .

- Cholinesterase : Inhibition of this enzyme is significant for conditions like Alzheimer's disease. The compound's derivatives have been tested for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase, showing potential for cognitive enhancement therapies .

Anticancer Applications

Recent studies have highlighted the anticancer potential of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide derivatives. These compounds have been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The inhibition of CA IX has been correlated with reduced tumor growth and improved patient outcomes in various cancers .

Table 1: Enzyme Inhibition Potency

| Enzyme | Compound Derivative | IC50 (nM) |

|---|---|---|

| Carbonic Anhydrase IX | 4e | 10.93 - 25.06 |

| Acetylcholinesterase | Various Derivatives | Not specified |

| Monoamine Oxidase | Various Derivatives | Not specified |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Inhibition of specific bacterial enzymes can disrupt bacterial growth and biofilm formation, making these compounds potential candidates for developing new antibiotics .

Case Studies and Research Findings

Numerous studies have documented the synthesis and biological evaluation of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide and its derivatives:

- A study synthesized a series of benzothiazole derivatives and tested them against MAO and cholinesterase, revealing several compounds with high inhibitory activity .

- Another research effort focused on the design of new benzenesulfonamide derivatives that showed significant anticancer activity through inhibition of CA IX .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The 6-position of the benzothiazole ring is a critical site for modulating biological activity. Key analogs and their substituents include:

Key Observations :

Linker and Functional Group Modifications

The nature of the linker between the benzothiazole and aromatic ring significantly impacts activity:

Key Observations :

- Sulfonamide linkers, as in the target compound, are associated with stronger hydrogen-bonding interactions compared to carboxamides or acetamides, which may enhance binding affinity in enzyme inhibition .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C15H16N2O3S

- Molecular Weight : 304.36 g/mol

Structural Representation

The structural formula of N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide can be depicted as follows:

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study highlighted the synthesis and biological evaluation of various benzothiazole derivatives, revealing that many showed moderate to excellent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Name | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|

| N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | Moderate | Excellent |

| Other Benzothiazole Derivative 1 | Excellent | Moderate |

| Other Benzothiazole Derivative 2 | Poor | Poor |

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise in antifungal applications. A study on related benzothiazole derivatives indicated effective inhibition against various fungal strains .

Anticancer Potential

Recent investigations into the anticancer properties of benzothiazole derivatives have revealed their ability to inhibit tumor cell proliferation. For instance, derivatives similar to N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide exhibited cytotoxic effects on cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide | MCF-7 | 12.5 |

| Benzothiazole Derivative A | HeLa | 15.0 |

| Benzothiazole Derivative B | A549 | 10.0 |

Case Study 1: Synthesis and Evaluation

A notable study synthesized N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide and evaluated its biological activity. The results indicated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, along with moderate antifungal effects .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of benzothiazole derivatives. It was found that modifications in the sulfonamide group significantly influenced their biological efficacy, suggesting a potential pathway for optimizing therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves coupling a 6-ethoxy-1,3-benzothiazol-2-amine derivative with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in anhydrous dichloromethane). Key intermediates are purified via column chromatography and characterized using 1H/13C NMR, FT-IR, and mass spectrometry to confirm structural integrity .

- Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining ensures reaction progress .

Q. How is the structural configuration of this compound validated, particularly its sulfonamide-thiazole linkage?

- Techniques : Single-crystal X-ray diffraction (XRD) resolves bond angles and torsional strain, while 2D NMR (COSY, HSQC) confirms connectivity between the thiazole ring and sulfonamide group. For example, crystallographic data from analogous sulfonamides (e.g., C—S bond lengths of ~1.76 Å) provide benchmarks .

Q. What in vitro assays are recommended for initial screening of biological activity?

- Approach : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) due to sulfonamide's known pharmacophore role. Cell viability assays (MTT or SRB) against cancer lines (e.g., MCF-7, HeLa) can identify cytotoxic potential. Use IC50 values to quantify potency .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC50 across studies) be resolved?

- Analysis : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Probe assay conditions (pH, temperature, solvent DMSO%) that may alter compound solubility or aggregation. Molecular docking (AutoDock Vina) identifies binding pose inconsistencies to targets like EGFR or tubulin .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

- Methods :

- Co-solvency : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) at the 4-methyl position, guided by QSAR models .

- Prodrug Design : Esterify the ethoxy group for hydrolytic activation in vivo .

Q. How can spectral data contradictions (e.g., NMR shifts vs. computational predictions) be addressed?

- Resolution : Perform 2D NMR (NOESY, HMBC) to resolve overlapping signals. Compare experimental data with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set). For example, discrepancies in sulfonamide proton shifts (~7.5–8.0 ppm) may arise from solvent polarity effects .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to purified proteins .

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for structural insights .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Q. How do substituent variations on the benzothiazole ring influence structure-activity relationships (SAR)?

- SAR Strategies :

- Systematic Substitution : Replace the 6-ethoxy group with halogens (Cl, F) or methoxy to test electronic effects on activity .

- Steric Effects : Introduce bulkier groups (e.g., tert-butyl) at the 4-methyl position to assess steric hindrance in binding pockets .

- Bioisosteres : Swap the sulfonamide with sulfonylurea or phosphonate groups to modulate target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.